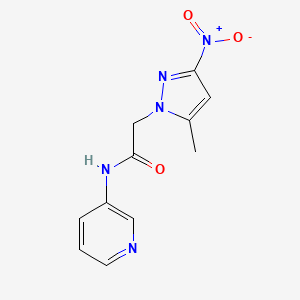![molecular formula C18H18N2O6 B6115420 3-(4-ETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B6115420.png)
3-(4-ETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that features both ethoxy and nitro functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to a phenyl ring using concentrated nitric acid and sulfuric acid.
Ethoxylation: Substitution of a hydrogen atom on the phenyl ring with an ethoxy group using ethyl alcohol and a catalyst.
Formamidation: Formation of the formamido group through the reaction of an amine with formic acid.
Coupling: Coupling of the substituted phenyl rings with a propanoic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The ethoxy group can be cleaved under acidic conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, palladium on carbon.
Substitution reagents: Halogens, alkyl halides.
Major Products
Aminophenyl derivatives: From reduction of the nitro group.
Hydroxyphenyl derivatives: From cleavage of the ethoxy group.
Applications De Recherche Scientifique
Chemistry
Building block: Used in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug development: Investigated for potential pharmacological activities.
Biochemical studies: Used as a probe to study enzyme interactions.
Medicine
Therapeutic agents: Potential use in the development of new drugs targeting specific pathways.
Industry
Materials science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-ETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro and ethoxy groups could play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-METHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-ETHOXYPHENYL)-3-[(4-AMINOPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both ethoxy and nitro groups in 3-(4-ETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID may confer unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-2-26-15-9-5-12(6-10-15)16(11-17(21)22)19-18(23)13-3-7-14(8-4-13)20(24)25/h3-10,16H,2,11H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWSEVGWIRJZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![1-[2-(5-CHLORO-2-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6115369.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)


![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)

![7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B6115440.png)
